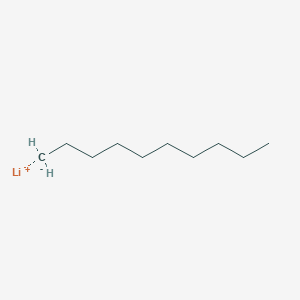
Lithium, decyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, decyl- is a chemical compound that belongs to the class of organolithium reagents These compounds are known for their reactivity and are widely used in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium, decyl- typically involves the reaction of decyl halides with lithium metal. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:
C10H21X+2Li→C10H21Li+LiX
where ( \text{X} ) is a halogen such as chlorine, bromine, or iodine.
Industrial Production Methods
Industrial production of lithium, decyl- follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive lithium metal and to ensure the reaction is carried out under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain high-purity lithium, decyl-.
Chemical Reactions Analysis
Types of Reactions
Lithium, decyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium alkoxides.
Reduction: Can reduce certain organic compounds.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically requires oxygen or air.
Reduction: Often involves hydrogen or other reducing agents.
Substitution: Commonly uses halides or other electrophiles.
Major Products Formed
Oxidation: Forms lithium alkoxides.
Reduction: Produces reduced organic compounds.
Substitution: Yields substituted organic compounds.
Scientific Research Applications
Lithium, decyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium, decyl- involves its ability to act as a strong nucleophile and base. It can deprotonate weak acids and participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved include:
Glycogen Synthase Kinase-3 (GSK-3): Inhibition of this enzyme has been linked to the therapeutic effects of lithium compounds.
Inositol Monophosphatase (IMPA): Another target of lithium, decyl- that plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Lithium dodecyl sulfate: An anionic surfactant used in various applications.
Sodium dodecyl sulfate: Another surfactant with similar properties but different cation.
Uniqueness
Lithium, decyl- is unique due to its specific reactivity and potential applications in organic synthesis and therapeutic research. Its ability to act as a strong nucleophile and base sets it apart from other similar compounds.
Conclusion
Lithium, decyl- is a versatile compound with significant potential in various fields. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and to develop new applications for this interesting compound.
Properties
CAS No. |
4416-59-5 |
|---|---|
Molecular Formula |
C10H21Li |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
lithium;decane |
InChI |
InChI=1S/C10H21.Li/c1-3-5-7-9-10-8-6-4-2;/h1,3-10H2,2H3;/q-1;+1 |
InChI Key |
NPXKHZHVMYECIK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCCCCCC[CH2-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















